molecular formula C18H16ClF4NO2 B280034 N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No. B280034
M. Wt: 389.8 g/mol
InChI Key: SOKPUGSBFXUGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and is known for its unique chemical structure that makes it an attractive candidate for drug design.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of disease.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide in lab experiments is its potent activity against various diseases. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
4. Exploration of the use of this compound as a lead compound for drug design.
Conclusion:
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a promising chemical compound that has potential applications in drug discovery and development. Its unique chemical structure and potent activity against various diseases make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves the reaction of 4-chlorobenzylamine with 3-(2,2,3,3-tetrafluoropropoxy)methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.

Scientific Research Applications

N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C18H16ClF4NO2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C18H16ClF4NO2/c19-15-6-4-12(5-7-15)9-24-16(25)14-3-1-2-13(8-14)10-26-11-18(22,23)17(20)21/h1-8,17H,9-11H2,(H,24,25)

InChI Key

SOKPUGSBFXUGNO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)COCC(C(F)F)(F)F)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)COCC(C(F)F)(F)F

Origin of Product

United States

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